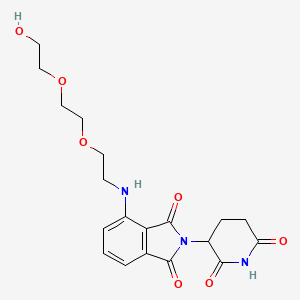
2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C19H23N3O7 and its molecular weight is 405.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2,6-Dioxopiperidin-3-yl)-4-((2-(2-(2-hydroxyethoxy)ethoxy)ethyl)amino)isoindoline-1,3-dione is a complex organic molecule that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C₁₅H₁₈N₂O₅
- Molecular Weight : 318.31 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced.
The primary biological activity of this compound is associated with its ability to inhibit specific enzymes and pathways involved in cellular processes. Notably, it has been studied for its effects on:
- Indoleamine 2,3-dioxygenase (IDO) : The compound has shown inhibitory effects on IDO, an enzyme implicated in immune regulation and tumor progression. In a study, derivatives of this compound demonstrated IC50 values below 5 µM against IDO activity, indicating strong inhibitory potential .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound can reduce levels of pro-inflammatory cytokines like TNFα. This action suggests potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The compound's structure allows it to target cancer cells selectively. The isoindoline moiety is known for its ability to bind to receptors involved in cancer cell proliferation and survival. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cell lines .
Table of Biological Activity
| Compound | Biological Target | IC50 (µM) | Reference |
|---|---|---|---|
| 5b | IDO | 4.1 | |
| 6c | IDO | 49.3 | |
| Thalidomide Derivative | TNFα | Not specified |
Case Study: IDO Inhibition
In a recent study involving the synthesis of novel derivatives based on the core structure of the compound, several analogs were tested for their ability to inhibit IDO activity. The results indicated that certain modifications led to enhanced potency against IDO, with IC50 values comparable to established inhibitors like Amg-1 .
Case Study: Anticancer Efficacy
Another research project focused on the anticancer properties of isoindoline derivatives revealed that these compounds could significantly reduce cell viability in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7/c23-7-9-29-11-10-28-8-6-20-13-3-1-2-12-16(13)19(27)22(18(12)26)14-4-5-15(24)21-17(14)25/h1-3,14,20,23H,4-11H2,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOVLZMZYIAHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














